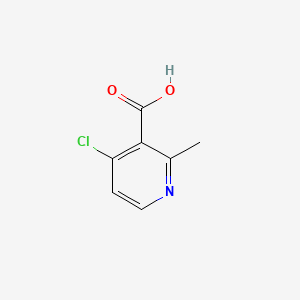

4-Chloro-2-methylnicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methylnicotinic acid is a heterocyclic compound with the molecular formula C7H6ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a methyl group. This compound is used as a chemical reagent in the synthesis of heterocyclic pharmaceutical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the chlorination of 2-methylnicotinic acid using phosphorus oxychloride and phosphorus pentachloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methylnicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 4-amino-2-methylnicotinic acid or 4-thio-2-methylnicotinic acid.

Oxidation: Formation of 4-chloro-2-carboxynicotinic acid.

Reduction: Formation of 4-chloro-2-methyl-3-hydroxynicotinic acid.

Applications De Recherche Scientifique

4-Chloro-2-methylnicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-methylnicotinic acid

- 4-Chloro-3-methylnicotinic acid

- 4-Chloro-2-ethylnicotinic acid

Uniqueness

4-Chloro-2-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the fourth position and the methyl group at the second position influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Chloro-2-methylnicotinic acid (4C2MNA) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of 4C2MNA, focusing on its pharmacological effects, toxicity, and metabolic pathways, supported by case studies and research findings.

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

- Chemical Formula : C_7H_6ClN_O_2

- Molecular Weight : 173.58 g/mol

4C2MNA exhibits pharmacological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for various physiological processes, including neurotransmission and muscle contraction. The compound has been shown to influence neurotransmitter release, potentially affecting cognitive functions and neuromuscular activities.

2. Potential Therapeutic Uses

Research indicates that compounds similar to 4C2MNA may have applications in treating neurodegenerative diseases due to their ability to modulate nAChRs. For instance, studies have suggested that nicotinic agonists can enhance cognitive performance and may have neuroprotective effects in models of Alzheimer's disease.

1. Acute Toxicity

Acute exposure to 4C2MNA can lead to various health effects. In animal studies, high doses have resulted in symptoms such as nausea, vomiting, and neurological disturbances. The compound's acute toxicity profile suggests potential risks associated with occupational exposure.

2. Chronic Effects

Long-term exposure to 4C2MNA has been linked to liver and kidney damage in animal studies, indicating that it may pose significant health risks if not handled properly. The compound's potential teratogenic effects have also been noted, necessitating caution in its use during pregnancy.

Case Study 1: Occupational Exposure

A study examining workers exposed to herbicides containing chlorinated compounds reported instances of soft tissue sarcoma among employees who handled 4C2MNA-related products. Although the overall incidence was not statistically significant, this case underscores the need for further investigation into the long-term health effects of exposure to this compound.

Case Study 2: Acute Intoxication

A report documented a fatal case of acute intoxication from ingestion of a herbicide containing 4C2MNA. Toxicological analysis revealed high concentrations of the compound in various organ tissues, highlighting its potential lethality when ingested in significant amounts.

Metabolic Pathways

The metabolism of 4C2MNA involves several enzymatic pathways that facilitate its detoxification and elimination from the body. Key metabolic processes include:

- Phase I Metabolism : Involves oxidation reactions catalyzed by cytochrome P450 enzymes.

- Phase II Metabolism : Conjugation reactions that increase water solubility for renal excretion.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of chlorinated nicotinic acids like 4C2MNA. These investigations aim to identify modifications that enhance therapeutic efficacy while minimizing toxicity.

| Study | Findings |

|---|---|

| Study A | Identified neuroprotective properties linked to nAChR modulation |

| Study B | Reported liver toxicity at high doses in rat models |

| Study C | Documented acute toxicity cases related to occupational exposure |

Propriétés

IUPAC Name |

4-chloro-2-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJURQBMTXUBKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652199 |

Source

|

| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914219-06-0 |

Source

|

| Record name | 4-Chloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.